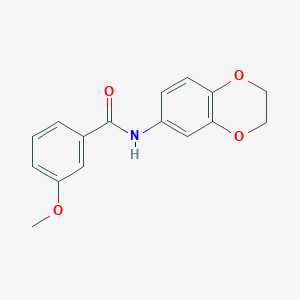

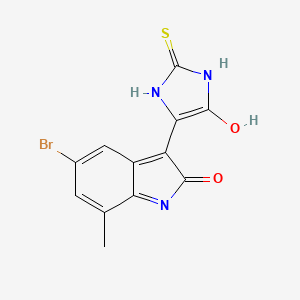

![molecular formula C19H15NO5 B5642017 7-[(4-nitrobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5642017.png)

7-[(4-nitrobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromene derivatives often involves complex reactions that allow for the introduction of various functional groups into the chromene core. For example, a study by Fangjun Huo et al. (2005) describes the synthesis of dihydrocyclopenta[b]chromen-1(2H)-ones, which are related to our compound of interest, through reactions involving salicylaldehyde and 2-cyclopenten-1-one. These compounds are mainly stabilized by C-H...pi interactions, highlighting the intricate synthetic pathways that can be employed to create chromene derivatives (Fangjun Huo, C. Yin, Xianglin Jin, Pin Yang, 2005).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by their cyclic systems, which include both carbocyclic and heterocyclic rings. The structural analysis often reveals significant interactions such as hydrogen bonding and pi-pi stacking, which contribute to the stability and reactivity of these molecules. The study by Inglebert et al. (2014) on a similar chromene derivative, "4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one", provides insights into the conformation and intramolecular interactions within the chromene unit, such as an intramolecular N—H⋯O hydrogen bond that stabilizes the molecular conformation (S. A. Inglebert, J. Kamalraja, K. Sethusankar, G. Vasuki, 2014).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including cycloadditions, Michael additions, and cyclocondensations. These reactions are pivotal for the functionalization of the chromene core and the introduction of diverse substituents, which significantly affect the chemical properties of these compounds. The work of Korotaev et al. (2013) on the domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with malononitriles exemplifies the type of chemical transformations that can be applied to synthesize functionalized chromene derivatives (V. Y. Korotaev, A. Barkov, V. Sosnovskikh, 2013).

Physical Properties Analysis

The physical properties of chromene derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and the nature of substituent groups. These properties are crucial for determining the applicability of chromene derivatives in various fields, including materials science and pharmaceuticals. Studies like those conducted by Inglebert et al. (2014) often include detailed analysis of the crystal structure, which provides valuable information on the packing and interactions within the solid state (S. A. Inglebert, J. Kamalraja, K. Sethusankar, P. Perumal, 2014).

Chemical Properties Analysis

The chemical properties of chromene derivatives, such as reactivity, stability, and acidity/basicity, are significantly affected by their structure. These properties determine the behavior of chromenes in chemical reactions and their potential applications. The study on the synthesis and characterization of various chromene derivatives by Zhou et al. (2013) provides insight into how modifications to the chromene core can impact its chemical properties and reactivity (Zhengquan Zhou, H. Liu, Yun Li, Juanjuan Liu, Yan Li, Jinliang Liu, Juan Yao, Cunde Wang, 2013).

Propriétés

IUPAC Name |

7-[(4-nitrophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c21-19-17-3-1-2-15(17)16-9-8-14(10-18(16)25-19)24-11-12-4-6-13(7-5-12)20(22)23/h4-10H,1-3,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYZWKDZRIARLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5641951.png)

![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5641955.png)

![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine](/img/structure/B5641968.png)

![2-cyclopropyl-5-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-1,3,4-oxadiazole](/img/structure/B5641975.png)

![1-(6-chloro-1,3-benzothiazol-2-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B5641984.png)

![4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5641986.png)

![N-cyclohexyl-N-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B5641998.png)

![4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}-1-(2-phenylethyl)piperidine](/img/structure/B5642027.png)